4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c26-20(16-4-2-1-3-5-16)17-6-8-18(9-7-17)21(27)25-22-24-19(14-28-22)15-10-12-23-13-11-15/h1-14H,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUPWONWQOEVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-(Bromoacetyl)pyridine Hydrobromide
The thiazole ring is constructed via cyclization of 4-(bromoacetyl)pyridine hydrobromide with thiourea in aqueous ammonia. This method, adapted from Can. J. Chem. (1970), involves refluxing equimolar quantities of the bromoacetyl derivative and thiourea in water. The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoacetyl group, followed by cyclodehydration to form the thiazole core.
Reaction Conditions :
Characterization :
Alternative Cyclization Using Phosphorus Oxychloride
A modified approach employs phosphorus oxychloride (POCl3) to activate carboxylic acids for cyclization with thiosemicarbazide. While primarily used for 1,3,4-thiadiazoles, this method can be adapted for thiazoles by substituting thiourea derivatives.
Reaction Conditions :
- Reagents : 4-Pyridinecarboxylic acid, thiosemicarbazide, POCl3
- Temperature : 80–90°C for 1 hour.
- Workup : Basification with NaOH (pH 8) and recrystallization from methanol.
Synthesis of 4-Benzoylbenzoyl Chloride
Friedel-Crafts Acylation of Toluene
4-Benzoylbenzoic acid is synthesized via Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of AlCl3. Subsequent chlorination with thionyl chloride converts the acid to the acyl chloride.
Procedure :
- Acylation : Toluene (1.0 mol), benzoyl chloride (1.2 mol), AlCl3 (1.5 mol) in dichloromethane (DCM), 0°C to room temperature, 12 hours.
- Oxidation : Crude product oxidized with KMnO4 in acidic medium to yield 4-benzoylbenzoic acid.
- Chlorination : 4-Benzoylbenzoic acid (1.0 mol), thionyl chloride (5.0 mol), DCM, reflux for 4 hours.
Coupling of Thiazol-2-amine with 4-Benzoylbenzoyl Chloride
Schotten-Baumann Acylation
The amide bond is formed under Schotten-Baumann conditions, where the thiazol-2-amine reacts with 4-benzoylbenzoyl chloride in a biphasic system.
Procedure :
- Solvent : Tetrahydrofuran (THF)/Water (2:1)
- Base : Sodium bicarbonate (2.5 mol)
- Temperature : 0°C to room temperature, 6 hours.
- Workup : Extraction with ethyl acetate, drying over Na2SO4, and purification via flash chromatography (DCM:MeOH 95:5).
Characterization :
HgCl2-Mediated Coupling in Anhydrous Conditions
For moisture-sensitive substrates, HgCl2 catalyzes the reaction between the amine and acyl chloride in anhydrous THF.
Procedure :
- Catalyst : HgCl2 (0.1 mol)
- Solvent : Anhydrous THF
- Temperature : Reflux (66°C), 8 hours.
- Yield : 82%.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Schotten-Baumann | THF/H2O, NaHCO3 | 75% | Mild conditions, scalable |
| HgCl2-Catalyzed | Anhydrous THF, reflux | 82% | Higher yield, avoids hydrolysis |
Troubleshooting and Optimization
Byproduct Formation
Side products such as N,N-diacyl derivatives may form if excess acyl chloride is used. This is mitigated by:
Purification Challenges
The product’s low solubility in polar solvents necessitates chromatography with gradient elution (DCM:MeOH 90:10 to 95:5). Recrystallization from ethanol/water (3:1) improves purity to >98%.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and pyridinyl groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium complexes, acetic acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide serves as an important building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions, including oxidation and substitution reactions.
Biology
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent. Its structural features may enhance its interaction with microbial targets.
- Anticancer Potential : Research indicates that derivatives of this compound may possess anticancer activity. The thiazole ring's ability to modulate enzyme activity is particularly relevant in cancer therapy, where it may inhibit specific cancer-related pathways.
Medicine
- Therapeutic Applications : The compound is being investigated for anti-inflammatory and analgesic effects. Its unique structure allows it to interact with biological pathways involved in inflammation and pain modulation.
Industry
- Material Development : In industrial applications, this compound is explored for its utility in developing advanced materials such as polymers and nanomaterials due to its chemical stability and reactivity.
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of thiazole derivatives, this compound exhibited significant inhibition against several cancer cell lines. The study utilized an in vitro primary anticancer test protocol from the National Cancer Institute, demonstrating promising results that warrant further investigation into its mechanism of action and therapeutic potential.
Case Study 2: Antimicrobial Studies
Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition against specific bacterial strains. The mechanism was attributed to the interaction of the thiazole ring with bacterial enzymes, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Structure: Features a phenoxy group and 4-methylphenyl-substituted thiazole.
- Activity : Demonstrated 129.23% growth modulation in plant development assays (p<0.05) .
- Key Difference: Replacement of the pyridin-4-yl group with methylphenyl and substitution of benzoyl with phenoxy may enhance hydrophobic interactions, contributing to higher bioactivity compared to the target compound.
2-Methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
- Structure : Contains a pyridin-2-yl group and methylsulfanyl substituent.
- Activity : Inhibited the Plasmodium falciparum Atg8-Atg3 interaction by ≥25% in SPR screening .
- Key Difference : The pyridin-2-yl orientation and methylsulfanyl group likely alter binding geometry compared to the target’s pyridin-4-yl and benzoyl groups, affecting target specificity.
4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (Compound 9)
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
- Structure : Substitutes benzoyl with morpholine-sulfonyl.
- Synthesis : Achieved 95% purity, highlighting synthetic robustness .
- Key Difference : The sulfonyl group enhances polarity, possibly improving aqueous solubility but reducing membrane permeability relative to the benzoyl group.
Comparative Data Table
Biological Activity
4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound’s biological activities, synthesis, and the implications of its structure on its pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is C22H15N3O2S, with a molecular weight of approximately 385.44 g/mol. The compound consists of a benzamide moiety linked to a thiazole ring and a pyridine ring, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 385.44 g/mol |
| Solubility | Soluble in DMSO |
| CAS Number | 476641-84-6 |
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia). The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through modulation of apoptotic pathways.
Case Study:
A study evaluated the cytotoxic effects of the compound on A431 cells, reporting an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent. Molecular dynamics simulations suggested that the compound interacts with Bcl-2 proteins primarily through hydrophobic contacts, enhancing its potential as an anticancer drug .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of the thiazole moiety is believed to enhance its antibacterial effects.
Research Findings:
A recent study reported that thiazole derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of electron-donating groups in the structure was found to increase antimicrobial potency .
Enzyme Inhibition
Additionally, this compound has been explored as an enzyme inhibitor. It has shown potential in inhibiting carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases.
Mechanism Insights:
The structure–activity relationship (SAR) studies indicate that modifications to the thiazole ring can significantly affect enzyme binding affinity and specificity. The presence of functional groups at specific positions on the thiazole ring enhances inhibitory activity .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions utilizing solvents like ethanol or DMSO and catalysts such as acetic acid or palladium complexes. The optimization of reaction conditions is crucial for maximizing yield and purity.
Synthetic Routes
- Formation of Thiazole Ring: The initial step often involves the reaction between a pyridine derivative and a thioketone.
- Benzamide Coupling: The final product is obtained through coupling reactions that incorporate the benzamide moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
